molecular formula C9H5ClFNO2S B1314803 4-fluoroisoquinoline-5-sulfonyl Chloride CAS No. 194032-33-2

4-fluoroisoquinoline-5-sulfonyl Chloride

Cat. No. B1314803
M. Wt: 245.66 g/mol
InChI Key: UZUCKWMDQGESLP-UHFFFAOYSA-N
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Description

4-Fluoroisoquinoline-5-sulfonyl Chloride is a chemical compound with the CAS number 194032-33-2 . It has a molecular weight of 245.66 . This compound is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .


Synthesis Analysis

The synthesis of 4-fluoroisoquinoline-5-sulfonyl Chloride involves reacting 4-fluoroisoquinoline or a salt thereof with sulfuric anhydride in the presence or absence of sulfuric acid, to form 4-fluoroisoquinoline-5-sulfonic acid or a salt thereof . Subsequently, the formed sulfonyl halide compound is reacted with a halogenating reagent .


Molecular Structure Analysis

The molecular formula of 4-Fluoroisoquinoline-5-sulfonyl Chloride is C9H5ClFNO2S . The average mass is 282.119 Da and the monoisotopic mass is 280.948029 Da .


Physical And Chemical Properties Analysis

The melting point of 4-fluoroisoquinoline-5-sulfonyl Chloride is 200-201°C . The boiling point is predicted to be 360.5±27.0 °C .

Scientific Research Applications

Structural Properties and Derivatives

  • Derivatives Analysis : The structural properties of 4-fluoroisoquinoline-5-sulfonyl chloride have been studied, revealing unique molecular conformations. This compound's derivatives exhibit interesting characteristics like intramolecular hydrogen bonding and steric effects due to bulky substituents on the sulfonyl group (Ohba et al., 2012).

Catalysis and Chemical Synthesis

  • Copper-Catalyzed Sulfonylation : Research has shown that copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, which includes 4-fluoroisoquinoline-5-sulfonyl chloride, can be effective. This process tolerates a wide spectrum of functional groups and has been used to produce various useful compounds (Liang et al., 2015).
  • Metal-Free Sulfonylation : An innovative metal-free oxidative C–H sulfonylation method for certain amides using sulfonyl chlorides, including 4-fluoroisoquinoline-5-sulfonyl chloride, has been developed. This method shows good functional group compatibility and has been used in the synthesis of sulfone compounds (Wang et al., 2017).

Synthesis of Sulfonamides and Related Compounds

  • Sulfonamide Formation : The formation of sulfonamides using 4-fluoroisoquinoline-5-sulfonyl chloride has been explored. This approach has led to the creationof various compounds with potential applications in medicinal chemistry. The sulfonylation process is a crucial step in generating these derivatives, demonstrating the compound's relevance in synthesizing biologically active molecules (Janakiramudu et al., 2017).

Application in Antimicrobial and Antifungal Research

  • Antimicrobial Activity : Some derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride exhibit significant antimicrobial properties. Their structure-activity relationships have been studied, revealing correlations between chemical structure and antimicrobial potency. This indicates the potential of these compounds in developing new antimicrobial agents (Zięba et al., 2013).

Photoluminescence and Optical Properties

  • Optical Applications : The compound's derivatives have been used in studies related to photoluminescence. These studies explore the environmental effects on emission spectra, suggesting potential applications in materials science and photonic technologies (Badiei et al., 2011).

Green Chemistry Approaches

  • Eco-Friendly Synthesis Methods : Recent research has focused on developing eco-friendly methods for synthesizing sulfonamide and sulfonate derivatives using 4-fluoroisoquinoline-5-sulfonyl chloride. These methods aim to produce high-yield, high-purity products under mild conditions, aligning with the principles of green chemistry (Almarhoon et al., 2019).

properties

IUPAC Name

4-fluoroisoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-6-4-12-5-7(11)9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUCKWMDQGESLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474440
Record name 4-fluoroisoquinoline-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoroisoquinoline-5-sulfonyl Chloride

CAS RN

194032-33-2
Record name 4-Fluoro-5-isoquinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194032-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoroisoquinoline-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Ohba, N Gomi, T Ohgiya, K Shibuya - … Crystallographica Section C …, 2012 - scripts.iucr.org
… In 4-fluoroisoquinoline-5-sulfonyl chloride, C 9 H 5 ClFNO 2 S, (I), one of the two sulfonyl O atoms lies approximately on the isoquinoline plane as a result of minimizing the steric …
Number of citations: 4 scripts.iucr.org
N Gomi, K Shibuya, K Kawamura, M Kabeya - Tetrahedron Letters, 2022 - Elsevier
… 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride 11 was prepared by one-pot … The coupling reaction in acetonitrile of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride 11 and …
Number of citations: 2 www.sciencedirect.com
Y Zhou, J Wang, Z Gu, S Wang, W Zhu… - Chemical …, 2016 - ACS Publications
Fluoroorganic chemistry has become essential in the evolution of many different but interconnected research fields. These include the development of new materials with a broad range …
Number of citations: 207 pubs.acs.org
N Gomi, A Kouketsu, T Ohgiya, K Shibuya - Synthesis, 2012 - thieme-connect.com
… of the 1,4-diazepane ring was based in a similar way on a Fukuyama–Mitsunobu N-alkyl cyclization reaction;[ 9 ] however, in the place of 4-fluoroisoquinoline-5-sulfonyl chloride (2), we …
Number of citations: 11 www.thieme-connect.com
W Hui, L Sun, H Zhang, L Zou, Q Zou… - Journal of Separation …, 2016 - Wiley Online Library
… Starting material A (SMA; (3S)-hexahydro-3-methyl-1H-1,4-diazepine-1-carboxylic acid-1,1-dimethylethyl ester) and starting material B (SMB; 4-fluoroisoquinoline-5-sulfonyl chloride) …
X Wu, X Yang, Q Liang, X Xue, J Huang, J Wang… - European Journal of …, 2021 - Elsevier
… The key step is the regional-selective chlorosulfonylation of 4 fluoroisoquinoline to produce the asymmetric structure of 4 fluoroisoquinoline-5-sulfonyl chloride and (S) -2-methyl-1, 4-…
Number of citations: 9 www.sciencedirect.com
AC Flick, HX Ding, CA Leverett, RE Kyne Jr… - Bioorganic & medicinal …, 2016 - Elsevier
New drugs introduced to the market every year represent privileged structures for particular biological targets. These new chemical entities (NCEs) provide insight into molecular …
Number of citations: 66 www.sciencedirect.com

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